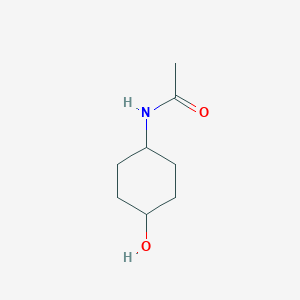

N-(4-Hydroxycyclohexyl)acetamide

Übersicht

Beschreibung

N-(4-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2. It is commonly constituted by two diastereomers, namely the cis- and trans-isomers

Vorbereitungsmethoden

N-(4-Hydroxycyclohexyl)acetamide can be synthesized through the catalytic hydrogenation of 4-acetamide-phenol. The reaction typically involves the use of Raney-Ni as a catalyst under an atmosphere of hydrogen. This method is advantageous as it facilitates the cis-trans epimerization, allowing for the separation of the trans-isomer, which is an important medical intermediate. Conventional separation methods such as column chromatography and crystallization are also employed, although they come with certain limitations like excessive solvent consumption and poor yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

N-(4-Hydroxycyclohexyl)acetamide undergoes oxidation to form 4-acetamide-cyclohexanone , a key intermediate in pharmaceutical synthesis.

Reagents/Conditions :

-

Jones reagent (CrO₃ in H₂SO₄)

-

KMnO₄ under acidic conditions

Mechanism :

The hydroxyl group (-OH) is oxidized to a ketone (-C=O) via a two-electron transfer process.

Product Applications :

-

Intermediate in the synthesis of bioactive cyclohexanone derivatives

Reduction Reactions

Reduction restores the compound to its precursor, 4-acetamide-phenol , or generates amine derivatives.

Reagents/Conditions :

-

Catalytic hydrogenation (H₂, Raney-Ni)

-

LiAlH₄ for selective reduction of the acetamide group

Key Findings :

-

Hydrogenation under 50–100 psi H₂ yields 4-acetamide-phenol with >85% efficiency.

-

Reduction of the acetamide group produces cyclohexylamine derivatives , useful in neurotransmitter studies.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group diversification.

Reagents/Conditions :

| Reagent | Product | Conditions |

|---|---|---|

| SOCl₂ | Chlorocyclohexylacetamide | Anhydrous DCM, 0–5°C |

| PBr₃ | Bromocyclohexylacetamide | Reflux, 4–6 hours |

Applications :

-

Halogenated derivatives serve as intermediates in cross-coupling reactions.

-

Sulfonation with SO₃ yields sulfonate esters for polymer chemistry .

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the acetamide group.

Conditions :

-

Acidic : 6M HCl, reflux (yields cyclohexanol and acetic acid)

-

Basic : NaOH (10%), 80°C (yields cyclohexylamine and acetate salts)

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, breaking the C-N bond.

Epimerization and Isomerism

The compound exists as cis - and trans -isomers, with distinct reactivity:

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Metabolic Stability | Lower | Higher (73% excretion in dogs) |

| Pharmacological Activity | Moderate anticonvulsant | Enhanced activity (ED₅₀ = 42.97 mg/kg) |

Epimerization :

-

Catalyzed by Raney-Ni under H₂, forming free radical intermediates.

-

Critical for optimizing drug efficacy in anticonvulsant agents .

Biological Transformations

Microbial oxygenation (e.g., Sporotrichum sulfurescens) introduces hydroxyl groups at specific positions:

Example :

Applications :

Thermal Decomposition

Pyrolysis studies reveal competing pathways:

| Pathway | Products | Activation Energy (kJ/mol) |

|---|---|---|

| Dehydration | Cyclohexene + acetamide | ~120 |

| C-N Bond Cleavage | Cyclohexanol + acetonitrile | ~150 |

Implications :

-

Guides industrial process design for thermal stability.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(4-Hydroxycyclohexyl)acetamide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful for creating derivatives that possess enhanced biological activity or improved pharmacological properties.

- Synthesis of Medicinal Intermediates : The compound is utilized in the synthesis of intermediates for pharmaceuticals such as ambroxol hydrochloride, a drug known for its mucolytic properties.

The compound exhibits significant biological activities, particularly in the realm of neuropharmacology.

- Anticonvulsant Properties : Research indicates that this compound and its derivatives show anticonvulsant activity, suggesting potential applications in treating epilepsy and other neurological disorders . The mechanism involves cis-trans epimerization, which affects its pharmacological efficacy.

- Metabolism Studies : In vivo studies have shown that trans-N-(4-hydroxycyclohexyl)acetamide is the primary metabolite after oral administration in animal models, underscoring its relevance in pharmacokinetic studies.

Mechanistic Studies

The compound's ability to undergo cis-trans epimerization has been extensively studied using density functional theory (DFT). Understanding this mechanism is vital for optimizing synthesis conditions to favor the formation of the more active trans isomer .

Case Study 1: Anticonvulsant Activity Assessment

A study investigated the anticonvulsant efficacy of this compound derivatives compared to traditional anticonvulsants. The results indicated that specific structural modifications significantly enhanced anticonvulsant activity, demonstrating the compound's potential as a therapeutic agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through catalytic hydrogenation using Raney nickel under hydrogen atmosphere. This study highlighted the importance of controlling reaction conditions to achieve a higher yield of the desired trans isomer .

Wirkmechanismus

The mechanism of action of N-(4-Hydroxycyclohexyl)acetamide involves its cis-trans epimerization. This process has been studied using density functional theory (DFT), which proposed a new reaction pathway that is preferable over others. The reaction proceeds through the cis-, trans-free radical, and 4-acetamide-cyclohexanone intermediate pathway. Theoretical calculations indicate that the reaction is influenced by factors such as temperature, pressure, and solvent polarity.

Vergleich Mit ähnlichen Verbindungen

N-(4-Hydroxycyclohexyl)acetamide can be compared with other similar compounds, such as:

- N-(4-Aminocyclohexyl)acetamide

- N-(3-Allyl-4-hydroxyphenyl)acetamide

- N-(4-Piperidinyl)acetamide

- N-(4-Chloro-2-iodophenyl)acetamide

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its potential for cis-trans epimerization and its role as a medicinal intermediate.

Biologische Aktivität

N-(4-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula CHNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties and its role as an intermediate in the synthesis of pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Cis-Trans Epimerization

This compound exists in two isomeric forms: cis and trans. The trans isomer is often more pharmacologically active. The conversion between these isomers, known as cis-trans epimerization, is facilitated by catalysts such as Raney nickel under a hydrogen atmosphere. This process proceeds through a free radical intermediate pathway, which is crucial for optimizing yields of the desired trans-isomer .

Biochemical Pathways

The primary metabolic pathway for this compound involves its transformation into various metabolites, with significant emphasis on the trans-isomer. Studies have shown that after oral administration in animal models (e.g., dogs), a substantial portion (up to 73%) of the excreted radioactive compounds consisted of trans-N-(4-hydroxycyclohexyl)acetamide, indicating efficient metabolic conversion .

Biological Activities

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity similar to other acetamides. This activity suggests potential therapeutic applications in treating epilepsy and related disorders. The underlying mechanism may involve modulation of neurotransmitter systems or ion channels, although specific pathways remain to be fully elucidated.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ambroxol hydrochloride, which is used as a mucolytic agent. The ability to control the cis-trans ratio during synthesis is critical for enhancing the efficacy and safety profiles of the resultant drugs .

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of this compound:

- Study on Isomeric Effects : A comparative study highlighted that the cis and trans isomers exhibit different biological activities, emphasizing the importance of isomer selection in drug development.

- Metabolic Pathway Analysis : Research involving radiolabeled compounds demonstrated significant metabolic conversion in vivo, providing insights into the compound's pharmacokinetics and potential therapeutic applications .

- Theoretical Studies on Mechanisms : Theoretical calculations using density functional theory (DFT) have been employed to understand the stability and reactivity of intermediates formed during cis-trans epimerization. These studies suggest that solvent polarity significantly influences the reaction pathway and product distribution .

Comparative Table of Related Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Hydroxyl group on cyclohexane | Anticonvulsant properties; pharmaceutical intermediate |

| N-(4-Hydroxyphenethyl)acetamide | Para-hydroxyl substitution on phenyl | Analgesic and anti-inflammatory properties |

| 4-Aminophenol | Amino group instead of hydroxyl | Precursor for analgesics like acetaminophen |

| N-(Cyclohexyl)acetamide | Cyclohexane without hydroxyl | Lacks significant biological activity |

| N-(4-Methylphenyl)acetamide | Methyl group substitution | Exhibits different biological activities |

Eigenschaften

IUPAC Name |

N-(4-hydroxycyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAFCRWGGRVEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946032, DTXSID701282648 | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-88-4, 27489-60-7 | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27489-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23363-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the cis-trans isomerism in N-(4-hydroxycyclohexyl)acetamide?

A: this compound exists as two isomers: cis and trans. While the research provided doesn't delve into the specific biological activity differences between the isomers, it highlights that achieving a desired cis-trans ratio is crucial. [] This suggests that the isomers might interact differently with biological targets, impacting their potential applications.

Q2: How can the trans isomer of this compound be efficiently obtained?

A: Researchers have successfully employed a Raney-Nickel catalyzed epimerization process to achieve a favorable trans isomer yield. [] By optimizing parameters like solvent (water), reaction time (6 hours), and the presence of hydrogen atmosphere and additives, they achieved an equilibrium solution containing 66-68% trans isomer. Further purification via crystallization yielded >38% pure trans isomer. This method offers a practical approach for obtaining the desired isomer.

Q3: What is the metabolic fate of N-(4-nitroxycyclohexyl)acetamide, a related compound, in dogs?

A: Studies using radiolabeled trans-N-(4-nitroxycyclohexyl)acetamide in dogs revealed that it undergoes significant metabolism. [] The primary route of elimination was urinary, with trans-N-(4-hydroxycyclohexyl)acetamide identified as the major metabolite (representing 73% of the excreted radioactive compounds after oral administration). This highlights the metabolic conversion of the nitroxy group to a hydroxy group in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.